
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a methoxy group.
Attachment of the 1,3-Dimethylcyclobutyl Group: This step involves the formation of a carbon-carbon bond between the pyridine ring and the 1,3-dimethylcyclobutyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound with a simpler structure.
6-Methoxypyridin-3-amine: A similar compound with a methoxy group at the same position but lacking the 1,3-dimethylcyclobutyl group.
1,3-Dimethylcyclobutylamine: A compound with the same cyclobutyl group but without the pyridine ring.
Uniqueness
6-((1,3-Dimethylcyclobutyl)methoxy)pyridin-3-amine is unique due to the presence of both the 1,3-dimethylcyclobutyl group and the methoxy group on the pyridine ring. This unique combination of structural features may confer specific chemical and biological properties that are not observed in similar compounds .
Propiedades
Número CAS |
1427010-16-9 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
6-[(1,3-dimethylcyclobutyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-9-5-12(2,6-9)8-15-11-4-3-10(13)7-14-11/h3-4,7,9H,5-6,8,13H2,1-2H3 |
Clave InChI |
ZIRPHTIJDFLXSB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C)COC2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


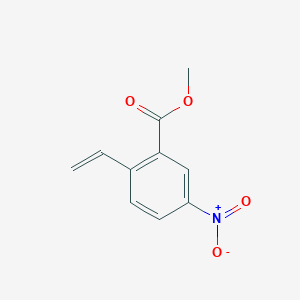
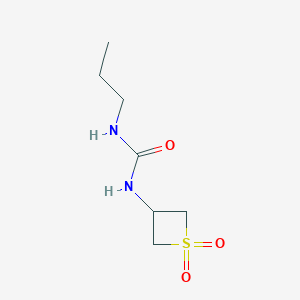

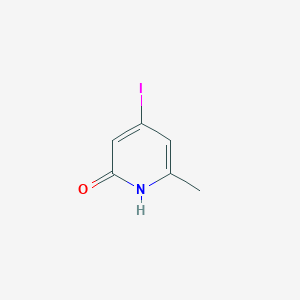

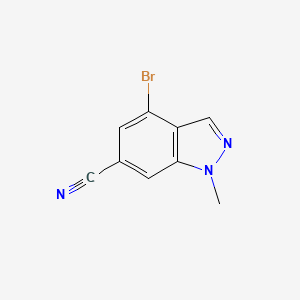
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
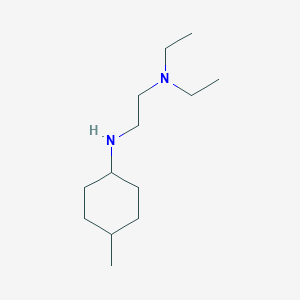
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
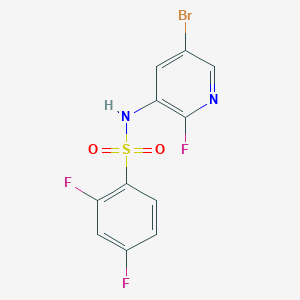
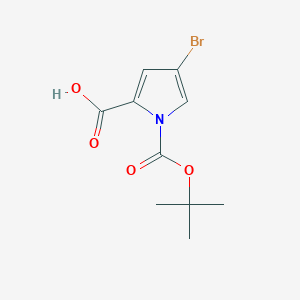
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)

